2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound known for its unique structure that incorporates a pyrazole ring, a cyclopropyl group, and nitro and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide typically involves several steps:
Formation of the pyrazole ring: : Starting with 4-chloro-3-(difluoromethyl)-5-cyclopropyl-1H-pyrazole as a key intermediate. The cyclopropyl group is introduced via cyclopropanation reactions.
Nitration and acetamide formation: : These steps often involve nitrating aromatic compounds to introduce the nitro group followed by acylation to form the acetamide.
Reaction Conditions: : The synthesis often requires careful control of temperature, pH, and the use of catalysts. Anhydrous conditions and inert atmospheres (e.g., nitrogen) might be used to avoid unwanted side reactions.
Industrial Production Methods
Industrial-scale synthesis might employ continuous flow techniques and automated processes to enhance yield and reproducibility. Optimizing the reaction conditions (pressure, solvent, temperature) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The nitro group can be reduced to an amine under appropriate conditions.
Reduction: : The chloro and nitro groups are susceptible to nucleophilic substitution reactions.
Substitution: : The chloro group can be substituted with other nucleophiles, altering the compound's properties.
Common Reagents and Conditions Used
Oxidation: : Agents like KMnO₄, H₂O₂.
Reduction: : Use of reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : Nucleophiles such as amines or thiols.
Major Products Formed
The major products depend on the reagents and conditions used but generally include amines, thiols, or modified aromatic compounds with altered substituents.
Scientific Research Applications
In Chemistry
Used as a precursor for more complex organic molecules due to its functional groups that allow further derivatization.
In Biology and Medicine
The compound's unique structure makes it a candidate for pharmaceuticals, particularly in research aimed at discovering new therapeutic agents. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
In Industry
Mechanism of Action
The biological activity is often tied to its ability to interact with specific molecular targets such as enzymes or receptors. The chlorine and nitro groups enhance binding affinity to these targets, while the cyclopropyl group may impact the molecule’s pharmacokinetics.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrazole derivatives, 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide is unique due to its combination of a difluoromethyl group and a cyclopropyl moiety, which could result in unique pharmacological profiles and increased chemical stability.
List of Similar Compounds
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
N-(2-methyl-4-nitrophenyl)-2-(5-chloro-1H-pyrazol-1-yl)acetamide
4-chloro-3-(methyl)-1H-pyrazol-1-yl-N-(2-nitrophenyl)acetamide
And there you go—an introduction to the chemistry, preparation, reactions, and potential uses of this compound. Feels like quite a mouthful, but what an interesting compound!
Properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N4O3/c1-8-6-10(23(25)26)4-5-11(8)20-12(24)7-22-15(9-2-3-9)13(17)14(21-22)16(18)19/h4-6,9,16H,2-3,7H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCYQNZRESYALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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